molecular formula C₃₁H₃₆N₄O₇ B030769 5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 79642-99-2

5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B030769
CAS No.: 79642-99-2
M. Wt: 576.6 g/mol
InChI Key: QFJWKXYGBSQMDX-UHFFFAOYSA-N
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Description

Cebranopadol is an opioid analgesic belonging to the benzenoid class. It is currently under development by Grünenthal, a German pharmaceutical company, and its partner Depomed in the United States. This compound is being investigated for its potential to treat various acute and chronic pain conditions . Cebranopadol is unique due to its ability to bind and activate all four opioid receptors, making it a promising candidate for pain management .

Preparation Methods

The synthesis of cebranopadol involves several steps, starting with the preparation of the spiroindole core. The synthetic route typically includes the following steps:

Industrial production methods for cebranopadol are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of advanced catalytic processes and continuous flow techniques to ensure efficient and scalable production.

Chemical Reactions Analysis

Cebranopadol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used but typically include various functionalized derivatives of cebranopadol.

Scientific Research Applications

Cebranopadol has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Cebranopadol is unique among opioid analgesics due to its ability to activate all four opioid receptors. Similar compounds include:

Compared to these compounds, cebranopadol offers the advantage of a broader receptor activation profile, which may result in improved analgesia and reduced side effects .

Properties

IUPAC Name

5-[[1-[[1-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N4O7/c1-19(32-27(36)14-9-15-28(37)38)29(39)33-20(2)30(40)35-25(16-21-10-5-4-6-11-21)31(41)34-23-17-22-12-7-8-13-24(22)26(18-23)42-3/h4-8,10-13,17-20,25H,9,14-16H2,1-3H3,(H,32,36)(H,33,39)(H,34,41)(H,35,40)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJWKXYGBSQMDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409073
Record name Glut-AAF-MNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79642-99-2
Record name Glut-AAF-MNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaryl-ala-ala-phe 4-methoxy-β-naphthylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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